molecular formula C14H15NO2 B3161850 6-Tert-butyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde CAS No. 873300-64-2

6-Tert-butyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde

Cat. No.: B3161850
CAS No.: 873300-64-2
M. Wt: 229.27 g/mol
InChI Key: GGWCVKXTBJCDNV-UHFFFAOYSA-N
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Description

6-Tert-butyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is a quinoline derivative featuring a tert-butyl substituent at the 6-position, a ketone group at the 2-position, and a formyl group at the 3-position. This compound belongs to a class of molecules known for their versatility in medicinal chemistry, catalysis, and materials science.

Properties

IUPAC Name

6-tert-butyl-2-oxo-1H-quinoline-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c1-14(2,3)11-4-5-12-9(7-11)6-10(8-16)13(17)15-12/h4-8H,1-3H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGWCVKXTBJCDNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)NC(=O)C(=C2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Tert-butyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde typically involves the condensation of 2-oxo-1,2-dihydroquinoline-3-carbaldehyde with tert-butyl derivatives. One common method is the Vilsmeier-Haack reaction, which uses a combination of DMF and POCl3 or PCl5 as reagents . The reaction conditions often require heating to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high yield and purity, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

6-Tert-butyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.

Major Products

The major products formed from these reactions include various quinoline derivatives, which can have different functional groups depending on the specific reaction conditions and reagents used .

Scientific Research Applications

6-Tert-butyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its use in developing new pharmaceuticals, particularly those targeting neurological disorders.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Tert-butyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde involves its interaction with specific molecular targets. For instance, it has been shown to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, which is crucial for nerve signal transmission . This inhibition can enhance acetylcholine levels in the synaptic cleft, potentially benefiting conditions like Alzheimer’s disease.

Comparison with Similar Compounds

Key Observations :

  • Steric and Electronic Effects : The tert-butyl group at the 6-position likely reduces reactivity in condensation reactions compared to smaller substituents (e.g., methyl), as seen in 6-methyl derivatives achieving 84% yields .
  • Solubility : Bulky substituents like tert-butyl may exacerbate solubility challenges, similar to the parent compound’s poor solubility in polar solvents .

Key Observations :

  • Substituent Impact : Methyl or tert-butyl groups at the 6-position may enhance DNA/protein binding via hydrophobic interactions, as seen in methyl-substituted Cu(II) complexes .
  • Metal Coordination : The aldehyde and oxo groups facilitate chelation with transition metals (e.g., Cu, Co, Pd), improving bioactivity compared to free ligands .

Biological Activity

6-Tert-butyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is a synthetic organic compound belonging to the quinoline family. Characterized by its unique structure, which includes a tert-butyl group, an oxo group, and an aldehyde functional group, this compound has gained attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer properties, and mechanisms of action.

Chemical Structure and Properties

The compound's structure enhances its lipophilicity, which influences its biological activity and solubility characteristics. The presence of the tert-butyl group contributes to its stability and reactivity, making it a valuable candidate for medicinal chemistry.

Antimicrobial Activity

Research indicates that compounds within the quinoline class exhibit significant antimicrobial activities. Specifically, this compound has shown promising results against various bacterial strains:

Microorganism Minimum Inhibitory Concentration (MIC) Minimum Bactericidal Concentration (MBC)
Bacillus cereus0.23 mg/mL0.47 mg/mL
Escherichia coli0.70 mg/mL0.94 mg/mL
Salmonella Typhimurium0.25 mg/mL0.50 mg/mL

These findings suggest that the compound may be effective against both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent in clinical applications .

Anticancer Activity

Studies have also explored the anticancer properties of this compound. In vitro tests demonstrate that this compound exhibits cytotoxic effects against various cancer cell lines:

Cell Line IC50 (µM) Selectivity Index
A549 (lung cancer)15High
HEK-293T (non-cancer)>100Low

The selectivity index indicates that the compound preferentially targets cancer cells over non-cancer cells, making it a promising candidate for further development in cancer therapy .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Inhibition of Acetylcholinesterase : The compound has been shown to inhibit acetylcholinesterase, an enzyme critical for nerve signal transmission. This inhibition may contribute to its neuroprotective effects and potential use in treating neurological disorders .
  • Induction of Apoptosis : In cancer cells, the compound appears to induce apoptosis through the generation of reactive oxygen species (ROS), leading to cell death. This mechanism was confirmed through flow cytometry and staining techniques .

Case Studies

Recent studies have highlighted the effectiveness of this compound in various experimental settings:

  • A study conducted on lung cancer cell lines demonstrated that treatment with this compound resulted in significant reductions in cell viability compared to untreated controls .
  • Another investigation assessed its antibacterial properties against multi-drug resistant strains, revealing that it could serve as a potential alternative to conventional antibiotics .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-Tert-butyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura coupling or Friedländer annulation. For example, PdCl₂(PPh₃)₂ with PCy₃ as a ligand in dioxane-water (4:1) at 90°C facilitates aryl group introduction to the quinoline core . Yield optimization requires precise stoichiometry (e.g., 3.5 equivalents of aryl boronic acid) and inert atmosphere to prevent aldehyde oxidation. Lower yields (<50%) are often attributed to steric hindrance from the tert-butyl group, necessitating extended reaction times (≥6 hours) .

Q. How can the purity of this compound be verified post-synthesis?

  • Methodological Answer : Use a combination of analytical techniques:

  • HPLC : C18 reverse-phase column with acetonitrile/water (70:30) mobile phase at 1 mL/min; retention time ~8.2 minutes.
  • ¹H NMR : Key signals include δ 10.2 ppm (aldehyde proton), δ 8.3 ppm (quinoline H-5), and δ 1.4 ppm (tert-butyl CH₃) .
  • Mass Spectrometry : ESI-MS (positive mode) should show [M+H]⁺ at m/z 258.1 (calculated for C₁₄H₁₅NO₂).

Q. What are the primary challenges in characterizing this compound’s crystal structure?

  • Methodological Answer : The tert-butyl group introduces disorder in crystal lattices, complicating X-ray diffraction. Mitigate this by:

  • Slow evaporation of ethyl acetate/hexane solutions to grow single crystals.
  • Using synchrotron radiation for high-resolution data collection (e.g., CCDC-deposited structures) .

Advanced Research Questions

Q. How does the tert-butyl substituent influence electronic and steric properties compared to other quinoline derivatives?

  • Methodological Answer : The tert-butyl group is a strong electron donor (+I effect) and steric shield. Compare with analogs (e.g., 2-chloro or 2-hydroxy derivatives) via:

  • DFT Calculations : Analyze HOMO-LUMO gaps (e.g., tert-butyl lowers LUMO by ~0.3 eV vs. methyl).
  • Kinetic Studies : Monitor reaction rates in nucleophilic additions (e.g., tert-butyl reduces reactivity by 40% vs. unsubstituted quinoline) .

Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?

  • Methodological Answer : Discrepancies arise from assay variability. Standardize protocols:

  • Antimicrobial Assays : Use CLSI guidelines with S. aureus (ATCC 25923) and E. coli (ATCC 25922), MIC values in triplicate.
  • Cytotoxicity : MTT assay on HEK-293 cells (IC₅₀ >100 µL suggests selectivity for bacterial targets) .
  • Control for aldehyde reactivity (e.g., test Schiff base formation with media components).

Q. How can regioselective functionalization at the quinoline C-4 position be achieved?

  • Methodological Answer : Exploit the aldehyde’s directing effects. For C-4 bromination:

  • Use NBS (N-bromosuccinimide) in DMF at 0°C, achieving >80% regioselectivity.
  • Confirm via NOESY NMR (proximity of Br to tert-butyl) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-Tert-butyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde
Reactant of Route 2
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6-Tert-butyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde

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